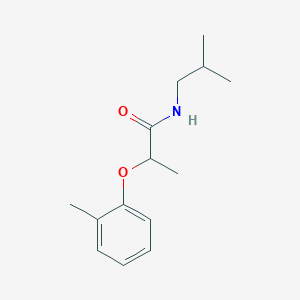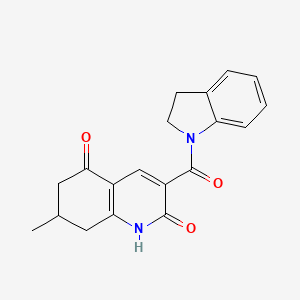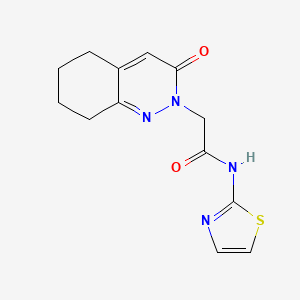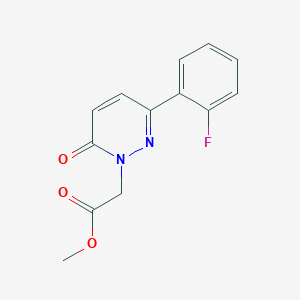
2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Descripción general
Descripción
2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H19FN2O3 and its molecular weight is 318.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone is 318.13797063 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
2-(3,3-Dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone and related compounds are extensively studied for their diverse biological activities. They have been synthesized for applications in analgesic and anti-inflammatory treatments. A study demonstrated that derivatives of this compound, specifically those incorporating Mannich bases of arylpyridazinones, exhibit promising analgesic and anti-inflammatory properties without showing significant gastric ulcerogenic effects, indicating a safer profile compared to traditional nonsteroidal anti-inflammatory drugs (Gökçe et al., 2005).
Pharmacological Optimization
The pyridazinone scaffold is a focal point in the development of pharmacologically active agents, including the exploration of phosphodiesterase inhibitors. Optimization efforts led to compounds with potent inhibitory activity and high selectivity, underlining the significance of the pyridazinone core in developing therapeutics for neuropsychiatric disorders, such as schizophrenia (Kunitomo et al., 2014).
Anticancer and Antiangiogenic Properties
Research has also delved into the anticancer and antiangiogenic potential of pyridazinone derivatives. A study synthesized new derivatives showing significant inhibitory effects on various human cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Kamble et al., 2015).
Chemical Synthesis and Reactivity
The chemical reactivity and versatility of the pyridazinone ring have been exploited in synthesis strategies, demonstrating its utility as a scaffold for generating diverse polyfunctional systems. This adaptability is crucial for the design and development of novel drugs, showing the pyridazinone ring's capacity for nucleophilic aromatic substitution processes (Pattison et al., 2009).
Solubility and Drug Formulation
Understanding the solubility of pyridazinone derivatives is fundamental for drug formulation. Studies on solubility and thermodynamics provide insight into the dissolution behavior of these compounds in various solvents, informing formulation strategies for improving bioavailability (Imran et al., 2017).
Propiedades
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-17(2,3)15(21)10-20-16(22)8-7-13(19-20)12-6-5-11(18)9-14(12)23-4/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIARBYCUBSIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4504821.png)
![N-[2-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4504829.png)


![N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide](/img/structure/B4504850.png)
![3'-(3-methoxypropyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B4504863.png)
![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B4504871.png)

![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B4504887.png)
![3,4-dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B4504897.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-3-ylquinoline](/img/structure/B4504916.png)
![3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4504923.png)

